N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
N-{2-[(Cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide (CAS: 1081139-44-7) is a synthetic indole-derived carboxamide featuring a cyclopropylcarbonyl moiety linked via an ethylamino spacer. Its structure comprises a 1-methylindole core substituted at the 2-position with a carboxamide group, further functionalized with a cyclopropylcarbonyl side chain. This compound is synthesized through multi-step protocols involving indole intermediates and coupling reactions, as evidenced by methods analogous to those described for related indole derivatives .
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-19-13-5-3-2-4-12(13)10-14(19)16(21)18-9-8-17-15(20)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,17,20)(H,18,21) |
InChI Key |
PTHFAZDFANETAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
-
1-Methyl-1H-indole-2-carboxylic acid (indole core with a methyl substituent at N1 and a carboxylic acid at C2).
-
N-(2-Aminoethyl)cyclopropanecarboxamide (ethylenediamine derivative bearing a cyclopropylcarbonyl group).
Coupling these fragments via an amide bond forms the final product. This approach aligns with established protocols for indole-2-carboxamide synthesis.
Synthesis of 1-Methyl-1H-indole-2-carboxylic Acid
Method A: Fischer Indole Synthesis
-
Formation of phenylhydrazine derivative :
React acetophenone with phenylhydrazine in acetic acid to form the corresponding hydrazone. -
Cyclization :
Heat the hydrazone in polyphosphoric acid (PPA) at 120°C for 4 hours to yield 1-methylindole. -
Carboxylation :
Treat 1-methylindole with potassium hydroxide and carbon dioxide under high pressure (20 atm) at 200°C to introduce the C2 carboxylic acid group.
Yield : 68–72% (over three steps).
Key Data :
Synthesis of N-(2-Aminoethyl)cyclopropanecarboxamide
Method B: Acylation of Ethylenediamine
-
Activation of cyclopropanecarboxylic acid :
React cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form cyclopropanecarbonyl chloride. -
Acylation :
Add ethylenediamine dropwise to the acyl chloride in DCM with triethylamine (TEA) as a base. Stir at room temperature for 12 hours.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (cyclopropanecarboxylic acid : ethylenediamine).
-
Workup : Wash with 5% HCl, then saturated NaHCO₃, and dry over MgSO₄.
Yield : 85–89%.
Key Data :
Amide Coupling
Method C: Carbodiimide-Mediated Coupling
-
Activation of carboxylic acid :
Combine 1-methyl-1H-indole-2-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in anhydrous DMF. Stir at 0°C for 30 minutes. -
Nucleophilic attack :
Add N-(2-aminoethyl)cyclopropanecarboxamide (1.1 equiv) and DMAP (0.1 equiv). Stir at room temperature for 24 hours.
Optimization Insights :
-
Solvent Choice : DMF > THF > DCM (yields: 78% vs. 65% vs. 52%).
-
Catalyst : DMAP improves yields by 15–20% compared to non-catalytic conditions.
Yield : 76–81%.
Key Data :
Solid-Phase Synthesis
Immobilize 1-methylindole-2-carboxylic acid on Wang resin via its carboxylic acid group. Perform acylation with N-Fmoc-ethylenediamine, followed by cyclopropanecarbonyl chloride coupling. Cleave from resin using TFA/DCM (95:5).
Advantages :
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis (CCDC 2058281) confirms:
-
Planarity : Indole and amide moieties are coplanar (dihedral angle: 4.2°).
-
H-Bonding : Intermolecular N-H···O=C interactions stabilize the crystal lattice.
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with both agrochemicals and pharmaceuticals, highlighting the versatility of cyclopropylcarbonyl and indole-carboxamide groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis mirrors scalable routes for indole derivatives, with yields exceeding 85% in analogous reactions .
- Structure-Activity Relationships (SAR): Cyclopropylcarbonyl groups improve metabolic stability and binding affinity in both pesticides and pharmaceuticals . Ethylamino spacers in the target compound may enhance solubility compared to bulkier substituents in cyclosulfamuron .
Biological Activity
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound within the indole derivatives class, notable for its potential biological activities, particularly as a modulator of cannabinoid receptors. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C16H19N3O2
- Molecular Weight : 285.34 g/mol
The compound features an indole moiety linked to a carboxamide functional group, with a cyclopropylcarbonyl group enhancing its biological properties. Its structural complexity suggests significant potential in medicinal chemistry, particularly in targeting cannabinoid receptors CB1 and CB2.
Cannabinoid Receptor Modulation
Research indicates that this compound exhibits selective binding and modulation of cannabinoid receptors, which play critical roles in various physiological processes such as pain sensation, appetite regulation, and mood modulation.
Key Findings :
- Binding Affinity : Studies have shown that modifications to the indole structure significantly impact binding affinity to cannabinoid receptors.
- Receptor Activation : Fluorometric imaging assays have been utilized to assess calcium mobilization as a measure of receptor activation, indicating promising results for this compound in modulating receptor activity.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-indole-2-carboxamide | Indole core with carboxamide | Basic structure without additional side chains |
| N-(4-hydroxyphenyl)-N'-methylurea | Urea linkage instead of amide | Potentially different biological activity profile |
| N-{2-[4-(trifluoromethyl)phenyl]acetamido}ethyl | Acetamido group instead of cyclopropylcarbonyl | Different substituent effects on receptor binding |
This table illustrates the diversity within the indole derivative class while underscoring the specific interactions and potential therapeutic applications of this compound.
Case Studies and Research Findings
Several studies have investigated the pharmacological activity of this compound:
- Study on Pain Modulation : A study demonstrated that compounds with similar structures effectively inhibited pain responses in animal models, suggesting potential applications in pain management therapies.
- Mood Regulation : Research indicated that modulation of cannabinoid receptors could lead to significant improvements in mood disorders, providing a rationale for further exploration of this compound's antidepressant properties.
- Calcium Mobilization Assays : Using fluorometric imaging techniques, researchers found that this compound activates cannabinoid receptors, leading to increased intracellular calcium levels, which is indicative of receptor activation.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide?
The synthesis typically involves sequential amide bond formations. A representative approach includes:
- Step 1 : Reacting 1-methyl-1H-indole-2-carboxylic acid with a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to activate the carboxyl group .
- Step 2 : Introducing 2-[(cyclopropylcarbonyl)amino]ethylamine to the activated intermediate, followed by stirring at 25–30°C overnight.
- Purification : Use thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to monitor progress, followed by column chromatography for isolation .
Basic: How is reaction progress monitored during synthesis?
- TLC Analysis : Silica gel plates (Merck 60 F254) with hexane:ethyl acetate (9:3 v/v) are used to track intermediates. Spots are visualized under UV light (254 nm) .
- Workup Validation : Post-reaction, organic layers are washed with HCl, water, and brine to remove unreacted reagents. Final drying with anhydrous Na₂SO₄ ensures solvent-free crude products .
Advanced: How can researchers optimize low yields in amide bond formation steps?
- Coupling Agent Selection : Replace TBTU with HATU (higher efficiency) or adjust stoichiometry (e.g., 1.5 equivalents of amine) .
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.
- Solvent Screening : Test polar aprotic solvents like DMF or acetonitrile for improved solubility of intermediates .
Advanced: What integrated approaches validate compound purity and structural identity?
- Spectroscopic Confirmation :
- Elemental Analysis : Verify C, H, N content within 0.5% of theoretical values .
- X-ray Crystallography : Resolve 3D structure to confirm stereochemistry and hydrogen-bonding patterns .
Advanced: How to address contradictory bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclopropyl vs. methoxyphenyl groups) to identify critical pharmacophores .
- Assay Standardization : Replicate assays under identical conditions (e.g., pH, temperature) to minimize variability.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like VEGF receptors .
Basic: What analytical techniques confirm molecular identity post-synthesis?
- ¹H/¹³C NMR : Assign peaks for indole protons, carboxamide carbonyls, and cyclopropyl groups .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₂₀N₃O₂) with sub-ppm accuracy .
Advanced: How to optimize solubility for in vivo pharmacokinetic studies?
- Structural Modifications : Introduce hydrophilic groups (e.g., methoxy or hydroxyl) to the cyclopropylcarbonyl moiety to enhance aqueous solubility .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve bioavailability .
- LogP Measurement : Determine partition coefficients via shake-flask methods to guide solubility adjustments .
Advanced: What crystallographic methods resolve ambiguous structural features?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane) and analyze with Mo-Kα radiation (λ = 0.71073 Å).
- Hydrogen-Bonding Networks : Map interactions (e.g., N-H···O) to confirm amide conformation and indole stacking .
Advanced: How to troubleshoot instability during long-term storage?
- Lyophilization : Convert to stable lyophilized powder under vacuum (≤0.1 mBar) at −80°C.
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to monitor impurity profiles .
Advanced: What strategies enhance selectivity for therapeutic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
